molecular formula C9H8N2 B082389 3-Methyl-1,8-naphthyridine CAS No. 14759-22-9

3-Methyl-1,8-naphthyridine

Cat. No. B082389
CAS RN: 14759-22-9
M. Wt: 144.17 g/mol
InChI Key: QOMQVYYQBYOOMQ-UHFFFAOYSA-N
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Description

3-Methyl-1,8-naphthyridine is a derivative of 1,8-naphthyridine . 1,8-Naphthyridine is an organic compound with the formula C8H6N2. It is the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings . Enoxacin, nalidixic acid, and trovafloxacin are 1,8-naphthyridine derivatives with antibacterial properties related to the fluoroquinolones .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1,8-naphthyridine is C9H8N2 . More detailed structural information can be found in the crystal structure analysis .


Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines has been explored in various contexts. For instance, the Friedländer reaction can be performed with high yield using water as the reaction solvent .

Scientific Research Applications

  • Pharmaceutical Applications : 3-Substituted 1,8-naphthyridine-2,4-diones, synthesized using a new efficient route, have significant pharmaceutical uses (Delieza, Detsi, Bardakos, & Igglessi-Markopoulou, 1997).

  • Methylamination Reactions : The amination of 3-Nitro-1,8-naphthyridines to 4-methylamino-substituted nitro compounds has been explored, providing insights into reaction mechanisms (Woźniak, Grzegożek, & Suryło, 1997).

  • Synthesis Methods : Efficient methods for preparing 1,8-naphthyridines have been reported, utilizing lithium chloride with microwave irradiation and pestle/mortar techniques (Mogilaiah, Prashanthi, & Kavitha, 2006).

  • Biological Activities : 1,8-Naphthyridine derivatives demonstrate a wide range of biological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities, making them potent scaffolds in therapeutic and medicinal research (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

  • Mass Spectra Analysis : The mass spectra of various 1,8-naphthyridines, including their methyl derivatives, have been analyzed, providing insights into their fragmentation modes (Paudler & Kress, 1967).

  • Improved Synthesis Techniques : Improved synthesis methods for 1,8-Naphthyridines and their subsequent methylation have been developed, offering high yields and revealing insights from the Huckel molecular orbital method (Hamada, Takeuchi, & Hirota, 1971).

  • Chemical Reactions and Applications : Reactions of naphthyridines with aldehydes leading to novel derivatives with red-fluorescence emissions and two-photon absorptions have been documented, demonstrating potential in various applications (Li, Li, Wang, Zhang, & Fu, 2012).

  • Coordination Chemistry : Studies on the effects of axial coordination on the Ru-Ru single bond in diruthenium paddlewheel complexes using 1,8-naphthyridine-based ligands have provided insights into the modulation of bond distances with various donors (Patra, Sadhukhan, & Bera, 2006).

  • Electrochemical Properties : Ruthenium (II) complexes bearing 1,8-naphthyridine and terpyridine analogous tridentate ligands have been synthesized, with their structures and electrochemical properties characterized (Koizumi, Tomon, & Tanaka, 2005).

  • Aldol-Type Addition Mediated Reactions : The aldol-like addition of acetone to 1,8-naphthyridine mediated by a [Ru2(CO)4]2+ core has been explored, offering insights into C−C-coupled compound synthesis (Patra & Bera, 2007).

Safety And Hazards

3-Methyl-1,8-naphthyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use in medicinal chemistry, materials science, and more . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including 3-Methyl-1,8-naphthyridine, is of considerable interest .

properties

IUPAC Name

3-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMQVYYQBYOOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CC=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343314
Record name 3-Methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,8-naphthyridine

CAS RN

14759-22-9
Record name 3-Methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
K Adam - 1971 - search.proquest.com
STUDIES IN NAPHTHYRIDINE CHEMISTRY STUDIES IN NAPHTHYRIDINE CHEMISTRY Full Text 71-24-,645 ADAM, Klaus, 1943- STUDIES IN NAPHTHYRIDINE CHEMISTRY. …
Number of citations: 2 search.proquest.com
JK Bera, N Sadhukhan… - European Journal of …, 2009 - Wiley Online Library
The diverse applications of functionalized 1,8‐naphthyridine (NP) ligands is the focus of this microreview. Simpler synthetic routes and the pliant nature of NP‐R steered us towards their …
XS Xiao, GK Jia - Zeitschrift für Kristallographie-New Crystal …, 2022 - degruyter.com
Crystal structure of 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine, C16H14N2O Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ …
Number of citations: 2 www.degruyter.com
RAY Jones, N Wagstaff - Journal of the Chemical Society D: Chemical …, 1969 - pubs.rsc.org
… 3-Methyl- 1 8-naphthyridine quaternises to give almost exactly equal quantities of the 1- and 8-methyl salts, as indicated by the lH n.1n.r. spectrum of the reaction product. …
Number of citations: 4 pubs.rsc.org
M Majumdar, SMW Rahaman, A Sinha, JK Bera - Inorganica Chimica Acta, 2010 - Elsevier
Reaction of cis-[Mo 2 (OAc) 2 (CH 3 CN) 6 ][BF 4 ] 2 with NP-Et,Me (2-ethyl-3-methyl-1,8-naphthyridine) in acetonitrile provides trans-[Mo 2 (NP-Et,Me) 2 (OAc) 2 (CH 3 CN)][BF 4 ] 2 (1). …
Number of citations: 7 www.sciencedirect.com
SK Patra, N Sadhukhan, JK Bera - Inorganic chemistry, 2006 - ACS Publications
The 1,8-naphthyridine-based (NP-based) ligands with furyl, thiazolyl, pyridyl, and pyrrolyl attachments at the 2-position have been synthesized. Reactions of 3-MeNP (3-methyl-1,8-…
Number of citations: 57 pubs.acs.org
SA Moya, R Pastene, R Sariego, R Sartori, P Aguirre… - Polyhedron, 1996 - Elsevier
The preparation and spectroscopic properties of mononuclear cationic complexes of rhodium(I) coordinated to the diolefin 2,5-norbornadiene (NBD) and to the heterocyclic nitrogen …
Number of citations: 17 www.sciencedirect.com
SA Moya, R Pastene, R Schmidt, J Guerrero, R Sartori - Polyhedron, 1992 - Elsevier
The preparation and spectroscopic properties of monometallic complexes of rhenium(I)tricarbonylbromide coordinated to 6,7-dihydrodipyrido-[2,3-b : 3′,2′-j]-1,10-phenanthroline (2-…
Number of citations: 21 www.sciencedirect.com
K Justyna, S Leśniak, RB Nazarski… - European Journal of …, 2014 - Wiley Online Library
Pyrrolopyridines and naphthyridines are formed by flash vacuum thermolysis (FVT) of 3‐ and 4‐pyridylmethylidene‐tert‐butylimines 8 and 15. Elimination of a methyl radical generates …
SK Patra, JK Bera - Organometallics, 2006 - ACS Publications
Room-temperature activation of the aromatic C−H bond by the [Ru 2 (CO) 4 ] 2+ core has been achieved. The reactions of 2-phenyl-1,8-naphthyridine (phNP) and 2-(2,5-dimethyl-3-furyl…
Number of citations: 45 pubs.acs.org

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